N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide” is a compound that has been synthesized and studied for its STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses to achieve valid antitumor efficacy .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of benzo[b]thiophene-2-carboxamide derivatives . The synthesis process involves a series of chemical reactions, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors . The proposed binding mode of this compound and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of condensation reactions . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Synthesis and Transformations
Research by Dyachenko and Vovk (2012) focused on the synthesis and transformations of new derivatives of hexahydroisoquinoline, a compound structurally related to N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide. Their work demonstrated methods for obtaining 2-substituted 3-oxo-1-phenyl-hexahydroisoquinoline-4-carbonitriles and thioxo derivatives, which are critical for further chemical modifications and applications in medicinal chemistry (Dyachenko & Vovk, 2012).
Antitumor Activity
Ji et al. (2018) synthesized 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, showcasing its distinct inhibitory capacity against cancer cell proliferation. This indicates the potential of structurally similar compounds in cancer research and therapy, emphasizing the importance of the morpholino and carboxamide functionalities in developing effective antitumor agents (Ji et al., 2018).
Biodegradable Polyesteramides
The study by Veld, Dijkstra, and Feijen (1992) explored the synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives. This research highlights the versatility of morpholine-containing compounds in creating materials with potential applications in biomedicine and environmental science (Veld, Dijkstra, & Feijen, 1992).
Molecular Docking and Enzyme Inhibition
Kausar et al. (2021) conducted design, synthesis, structure activity relationship, and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives as novel inhibitors for acetylcholinesterase and butyrylcholinesterase. This research underscores the potential of this compound analogs in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Kausar et al., 2021).
Corrosion Inhibition
Research on morpholine and piperazine-based carboxamide derivatives, including N-(2-chloroethyl)morpholine-4-carboxamide, has revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies highlight the application of morpholine derivatives in industrial maintenance and protection against corrosion (Nnaji et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . This compound, as a STING agonist, increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .
Future Directions
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-20(23-9-11-26-12-10-23)13-15-5-7-17(8-6-15)22-21(25)19-14-16-3-1-2-4-18(16)27-19/h1-8,14H,9-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTKUXZZPDGRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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